2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
The compound “2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups. These include a phenyl group, a tetrazole group, a thioether group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrazole group suggests that the compound could have a ring-like structure, while the phenyl groups are likely to add a degree of aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tetrazole group can participate in reactions such as nucleophilic substitution and elimination, while the acetamide group can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by factors such as its molecular structure and the nature of its functional groups .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine or materials science. This could involve studying its physical and chemical properties, investigating its biological activity, and developing methods for its synthesis .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N5OS/c16-10-6-12(18)13(7-11(10)17)19-14(24)8-25-15-20-21-22-23(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHRLKIJNABKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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